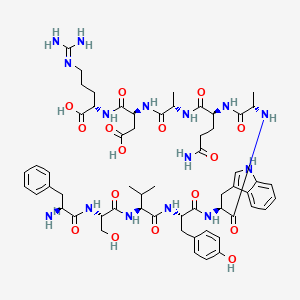
Scrambled 10Panx
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scrambled 10Panx is a scrambled form of the peptide 10Panx, which is a mimetic peptide of pannexin 1. Pannexin 1 is a protein that forms gap junctions, which are channels that allow for the direct transfer of ions and small molecules between cells. This compound inhibits dye uptake by macrophages without affecting cellular membrane currents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Scrambled 10Panx is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Scrambled 10Panx primarily undergoes peptide bond formation and cleavage reactions. It does not participate in typical organic reactions such as oxidation, reduction, or substitution due to its peptide nature .
Common Reagents and Conditions
Coupling Reagents: Used in the synthesis of this compound to form peptide bonds.
Protecting Groups: Used to protect functional groups during synthesis.
Cleavage Reagents: Used to remove the peptide from the solid support and to remove protecting groups
Major Products
The major product of the synthesis of this compound is the peptide itself, which is purified to remove any side products or impurities .
Scientific Research Applications
Scrambled 10Panx is used in various scientific research applications, including:
Cell Biology: It is used to study the function of pannexin 1 channels and their role in cellular communication.
Neuroscience: It is used to investigate the role of pannexin 1 in neuronal signaling and neuroinflammation.
Immunology: It is used to study the role of pannexin 1 in immune cell function and inflammation
Mechanism of Action
Scrambled 10Panx exerts its effects by inhibiting pannexin 1 channels. It blocks the uptake of dyes by macrophages and inhibits pannexin 1 currents in oocytes. This inhibition is achieved without affecting the overall membrane currents, indicating a specific action on pannexin 1 channels .
Comparison with Similar Compounds
Similar Compounds
10Panx: The original form of the peptide, which is not scrambled.
PanxE1B: Another mimetic peptide of pannexin 1, structurally similar to 10Panx but three amino acids shorter
Uniqueness
Scrambled 10Panx is unique in that it serves as a control peptide in experiments involving pannexin 1. It is used to determine whether the effects observed with 10Panx are specific to the sequence of the peptide or due to other experimental conditions .
Properties
CAS No. |
1315378-72-3 |
|---|---|
Molecular Formula |
C58H79N15O16 |
Molecular Weight |
1242.3 g/mol |
IUPAC Name |
2-[[2-[2-[[5-amino-2-[2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-5-oxopentanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C58H79N15O16/c1-29(2)47(73-55(86)44(28-74)72-50(81)37(59)23-32-11-6-5-7-12-32)56(87)71-41(24-33-16-18-35(75)19-17-33)53(84)70-42(25-34-27-64-38-14-9-8-13-36(34)38)52(83)66-30(3)48(79)67-39(20-21-45(60)76)51(82)65-31(4)49(80)69-43(26-46(77)78)54(85)68-40(57(88)89)15-10-22-63-58(61)62/h5-9,11-14,16-19,27,29-31,37,39-44,47,64,74-75H,10,15,20-26,28,59H2,1-4H3,(H2,60,76)(H,65,82)(H,66,83)(H,67,79)(H,68,85)(H,69,80)(H,70,84)(H,71,87)(H,72,81)(H,73,86)(H,77,78)(H,88,89)(H4,61,62,63) |
InChI Key |
VNQGVHMGXBRHRA-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)N |
Purity |
>98% |
sequence |
FSVYWAQADR |
solubility |
Soluble in DMSO |
storage |
-20°C |
Synonyms |
Scrambled 10Panx Phe-Ser-Val-Tyr-Trp-Ala-Gln-Ala-Asp-Arg |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




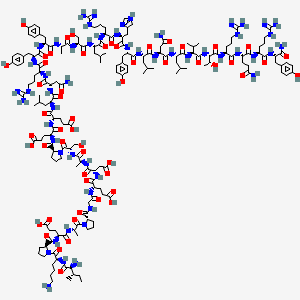

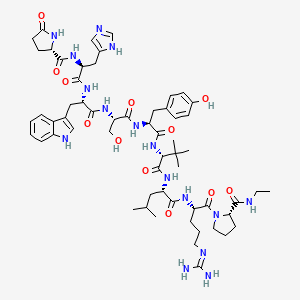
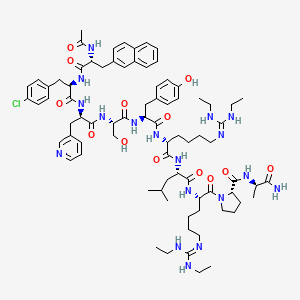
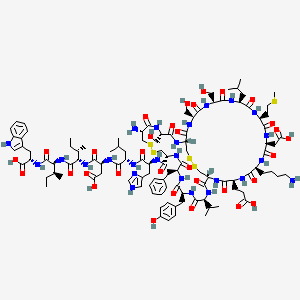
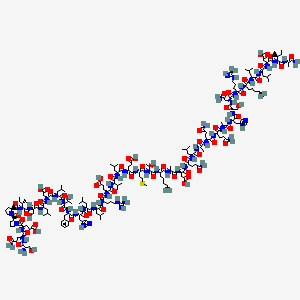

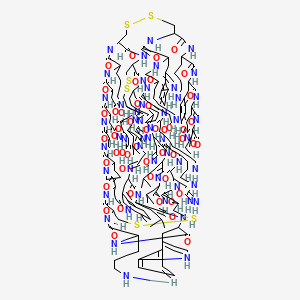
![(2S,3S)-2-[[(2S)-1-[(2S)-4-carboxy-2-[[(1R,7S,10S,13S,16R,19S,22S,25S,28S,31S,34S,37S,40S,43R,46S,49S,52S,55S,58R,65S,68S,71R,78S,81R)-28,40,55-tris(4-aminobutyl)-71-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-49-(2-amino-2-oxoethyl)-25-(3-amino-3-oxopropyl)-34-(3-carbamimidamidopropyl)-68-(2-carboxyethyl)-10,46,52,65-tetrakis(carboxymethyl)-22-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-13-(1H-imidazol-4-ylmethyl)-31,37-dimethyl-2,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,64,67,70,76,79-tricosaoxo-78-propan-2-yl-60,61,73,74,83,84-hexathia-3,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,63,66,69,77,80-tricosazatetracyclo[41.19.13.1016,58.03,7]pentaoctacontane-81-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B612383.png)
